molecular formula C18H13N3O B1671845 5,7-Diphenyl-7H-pyrrolo[2,3-d]pyrimidin-4-ol

5,7-Diphenyl-7H-pyrrolo[2,3-d]pyrimidin-4-ol

Cat. No. B1671845
M. Wt: 287.3 g/mol
InChI Key: YTLWLZPZXNOVGS-UHFFFAOYSA-N
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Description

5,7-Diphenyl-7H-pyrrolo[2,3-d]pyrimidin-4-ol is a heterocyclic compound with the molecular formula C18H13N3O.

Scientific Research Applications

5,7-Diphenyl-7H-pyrrolo[2,3-d]pyrimidin-4-ol has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 5,7-Diphenyl-7H-pyrrolo[2,3-d]pyrimidin-4-ol involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, inhibiting their activity and affecting various biological pathways. For example, it may inhibit kinases involved in cell signaling, leading to anti-cancer effects .

Future Directions

The future directions for the study of 5,7-Diphenyl-7H-pyrrolo[2,3-d]pyrimidin-4-ol and its derivatives could involve further exploration of their potential as inhibitors for various biological targets . This could include further optimization of their properties and evaluation of their efficacy in different biological systems .

Preparation Methods

Chemical Reactions Analysis

Types of Reactions

5,7-Diphenyl-7H-pyrrolo[2,3-d]pyrimidin-4-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce various reduced derivatives .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5,7-Diphenyl-7H-pyrrolo[2,3-d]pyrimidin-4-ol is unique due to its specific structure, which allows it to interact with a wide range of biological targets. Its diphenyl groups contribute to its stability and enhance its binding affinity to certain proteins and enzymes .

properties

IUPAC Name

5,7-diphenyl-3H-pyrrolo[2,3-d]pyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13N3O/c22-18-16-15(13-7-3-1-4-8-13)11-21(17(16)19-12-20-18)14-9-5-2-6-10-14/h1-12H,(H,19,20,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTLWLZPZXNOVGS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CN(C3=C2C(=O)NC=N3)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

<0.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49677523
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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